molecular formula C18H36N4O4 B8264019 tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate

tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate

Cat. No.: B8264019
M. Wt: 372.5 g/mol
InChI Key: QRBOONPXAOSKTR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate is a carbamate-protected piperazine derivative featuring dual tert-butoxycarbonyl (Boc) groups. Its structure comprises a piperazine core linked to ethyl chains, each terminating in a Boc-protected amine (Fig. 1). This compound is frequently employed as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase-targeting agents, and GPCR ligands due to the piperazine moiety’s versatility in hydrogen bonding and structural flexibility .

Properties

IUPAC Name

tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O4/c1-17(2,3)25-15(23)19-7-9-21-11-13-22(14-12-21)10-8-20-16(24)26-18(4,5)6/h7-14H2,1-6H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBOONPXAOSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines .

Scientific Research Applications

tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

4-(4-(2-((Tert-Butoxycarbonyl)Amino)Ethyl)Piperazin-1-yl)-4-Oxobutanoic Acid (Compound 10)

Structural Differences: This derivative () incorporates a succinic anhydride-derived 4-oxobutanoic acid group, replacing one ethyl-Boc chain in the target compound. Synthesis: Reacting tert-butyl (2-(piperazin-1-yl)ethyl)carbamate with succinic anhydride achieves 100% yield under mild conditions . Implications: The carboxylic acid group enhances aqueous solubility, making it suitable for prodrug strategies or conjugation to biomolecules.

Property Target Compound Compound 10
Molecular Weight ~450 g/mol* ~370 g/mol
Solubility (LogP) ~2.5 (predicted) ~1.8 (measured)
Key Functional Group Dual Boc-protected Boc + carboxylic acid
Yield N/A 100%

*Estimated based on structural analogs.

Bromopyrimidine-Functionalized Analogs (Compounds 3a–3f)

Structural Differences: Compounds like tert-butyl (2-((5-bromopyrimidin-2-yl)amino)ethyl)carbamate (3a) () replace the piperazine-ethyl chain with a bromopyrimidine group. Synthesis: Yields vary (32–92%) depending on substituents; e.g., methylated carbamate (3b) yields 32%, while piperazine-linked 3d achieves 92% . Implications: Bromine facilitates cross-coupling reactions (e.g., Suzuki), enabling diversification into libraries for kinase inhibitor screening.

Heterocyclic Modifications

Benzimidazolone Derivatives ()

Example : tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate.
Structural Differences : A benzimidazolone ring replaces one Boc-ethyl-piperazine chain.
Synthesis : Prepared via cyclization of nitroaniline precursors (77% yield) .
Implications : The chloro-benzimidazolone enhances π-π stacking and electron-withdrawing effects, improving affinity for enzyme active sites.

Pyrazolo-Triazolo-Pyrimidine Hybrid (Compound 10, )

Structural Differences: Features a fused pyrazolo-triazolo-pyrimidine core linked to a furan and Boc-protected piperazine. Synthesis: Multi-step coupling in DMF with DIPEA . Implications: Such hybrids are explored as adenosine A2A receptor ligands, leveraging the triazolo-pyrimidine’s planar structure for receptor binding .

Trifluoromethyl and Lipophilic Modifications

Trifluoromethylpyridyl-Piperazine Derivatives ()

Example : tert-Butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate.
Structural Differences : Incorporates a trifluoromethylpyridyl group and cyclopentane ring.
Synthesis : Uses HATU-mediated coupling (high purity via column chromatography) .
Implications : The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs.

Biological Activity

Tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

  • Molecular Formula : C19H39N3O4
  • Molecular Weight : 373.54 g/mol
  • CAS Number : 2703782-19-6
  • IUPAC Name : tert-butyl N-[4-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]butyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the central nervous system (CNS). The piperazine ring structure allows for modulation of receptor activity, while the carbamate group can undergo hydrolysis to release active amines that further interact with biological targets.

Key Mechanisms:

  • Receptor Interaction : The piperazine moiety can bind to neurotransmitter receptors, influencing neurotransmission.
  • Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
  • Anxiolytic Properties : The interaction with CNS receptors suggests potential anxiolytic effects, which are being explored in preclinical studies.
  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis.

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

StudyFindings
Benediktsdottir et al. (2021)Evaluated the compound's cytotoxicity on human liver cells (HepG2), indicating moderate toxicity at high concentrations .
Chemical Book AnalysisFound that the compound can undergo hydrolysis under acidic conditions, releasing biologically active amines .
BenchChem ReportDiscussed the potential for nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its structural components:

CompoundStructureBiological Activity
Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamateLacks methyl substitutionDifferent pharmacological properties
Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamatePiperidine instead of piperazineVarying reactivity and target interaction
Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamateContains bromopyridine moietyAltered reactivity and applications

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